molecular formula C10H7ClOS B1623081 3-Chloroacetylbenzo[b]thiophene CAS No. 26167-44-2

3-Chloroacetylbenzo[b]thiophene

Cat. No. B1623081
CAS RN: 26167-44-2
M. Wt: 210.68 g/mol
InChI Key: OTWORIPHJRKXBR-UHFFFAOYSA-N
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Description

3-Chloroacetylbenzo[b]thiophene is a chemical compound with the empirical formula C10H7ClOS . It has a molecular weight of 210.68 . The compound is widely used in scientific research, particularly in the fields of drug synthesis, material science, and organic chemistry studies.


Synthesis Analysis

Thiophene derivatives, including 3-Chloroacetylbenzo[b]thiophene, can be synthesized through various methods. Some of these methods include the Gewald Reaction, Paal-Knorr Thiophene Synthesis, and others . These methods involve the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .


Molecular Structure Analysis

The SMILES string for 3-Chloroacetylbenzo[b]thiophene is ClCC(=O)c1csc2ccccc12 . This represents the structure of the molecule in a linear format, indicating the presence of a chlorine atom (Cl), a carbonyl group (C=O), and a thiophene ring (c1csc2ccccc12) .


Physical And Chemical Properties Analysis

3-Chloroacetylbenzo[b]thiophene has a molecular weight of 210.68 . Other physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the search results.

Scientific Research Applications

Synthesis of Advanced Compounds

They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.

8. Impurities and Intermediates in Drug Synthesis Compounds like 3-Chloroacetylbenzo[b]thiophene can serve as impurities or intermediates in the synthesis of drugs, such as Zileuton .

Mechanism of Action

The mechanism of action of thiophene derivatives, including 3-Chloroacetylbenzo[b]thiophene, often involves interactions with receptors, particularly against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These interactions can lead to various pharmacological effects .

Safety and Hazards

According to the safety data sheet, 3-Chloroacetylbenzo[b]thiophene can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(1-benzothiophen-3-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWORIPHJRKXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398970
Record name 3-Chloroacetylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroacetylbenzo[b]thiophene

CAS RN

26167-44-2
Record name 3-Chloroacetylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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